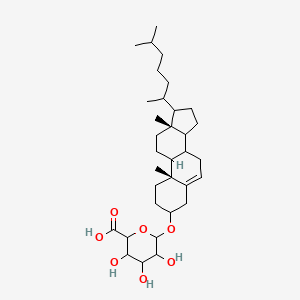
Cholesterol b-D-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cholesterol beta-D-glucoside typically involves the glycosylation of cholesterol with a glucose derivative. One efficient method starts with the protection of the hydroxy groups of sucrose using benzyl ethers. After acidic hydrolysis, the pyranosyl moiety is transformed into its trichloroacetimidate derivative. The glycosidic bond formation with cholesterol is then performed, followed by catalytic transfer hydrogenation to remove the protecting groups .
Industrial Production Methods: Industrial production methods for cholesterol beta-D-glucoside are not extensively documented. the synthesis protocols used in research can be scaled up for industrial applications, focusing on optimizing reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions: Cholesterol beta-D-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxysterols, which are oxygenated derivatives of cholesterol.
Reduction: Reduction reactions can modify the glucose moiety or the cholesterol backbone.
Substitution: Substitution reactions can occur at the hydroxy groups of the glucose moiety or the cholesterol molecule.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygenases from the cytochrome P450 family.
Reduction: Catalytic hydrogenation is often used for reduction reactions.
Substitution: Various protecting groups and catalysts are used to facilitate substitution reactions.
Major Products:
Oxidation: Oxysterols and other oxygenated derivatives.
Reduction: Reduced forms of cholesterol beta-D-glucoside.
Substitution: Substituted derivatives with modified functional groups.
Scientific Research Applications
Cholesterol beta-D-glucoside has diverse applications in scientific research:
Mechanism of Action
Cholesterol beta-D-glucoside exerts its effects through several mechanisms:
Comparison with Similar Compounds
Beta-Sitosterol Beta-D-Glucoside: Another sterol glucoside with similar structural features but different biological activities.
Stigmasterol Beta-D-Glucoside: Similar in structure but varies in its effects on cellular functions.
Uniqueness: Cholesterol beta-D-glucoside is unique due to its specific interactions with cellular membranes and its role in modulating oxidative stress responses. Its potential therapeutic applications, particularly in neurodegenerative diseases, set it apart from other sterol glucosides .
Properties
Molecular Formula |
C33H54O7 |
|---|---|
Molecular Weight |
562.8 g/mol |
IUPAC Name |
6-[[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C33H54O7/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(13-15-32(20,4)25(22)14-16-33(23,24)5)39-31-28(36)26(34)27(35)29(40-31)30(37)38/h9,18-19,21-29,31,34-36H,6-8,10-17H2,1-5H3,(H,37,38)/t19?,21?,22?,23?,24?,25?,26?,27?,28?,29?,31?,32-,33+/m0/s1 |
InChI Key |
IJLBJBCDNYOWPJ-FPMXPGQZSA-N |
Isomeric SMILES |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


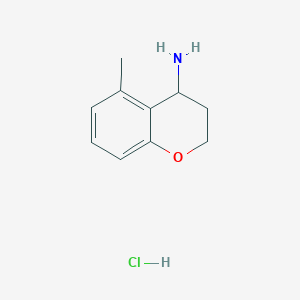

![2-amino-N-[(3-fluorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14789315.png)
![Spiro[1,3-dioxolane-2,6'-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3'-one](/img/structure/B14789323.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B14789337.png)
![[1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine](/img/structure/B14789351.png)
![methyl 4-[(10S,13R)-10,13-dimethyl-3-(oxan-2-yloxy)-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14789353.png)
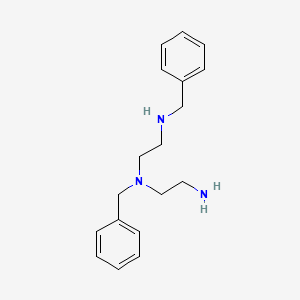
![2-amino-N-ethyl-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14789368.png)

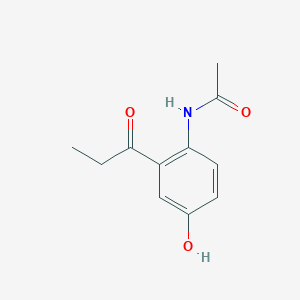
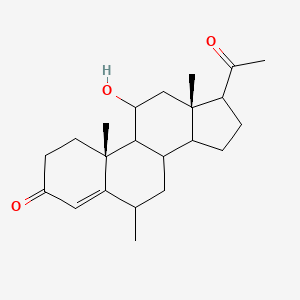
![4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine](/img/structure/B14789405.png)
![methyl N-[fluoro(oxo)phenyl-lambda6-sulfanylidene]carbamate](/img/structure/B14789410.png)
